Technical Profile: 1-Butyl-5-ethyl-1H-pyrazol-4-amine
Technical Profile: 1-Butyl-5-ethyl-1H-pyrazol-4-amine
Executive Summary
1-Butyl-5-ethyl-1H-pyrazol-4-amine (CAS: 1511212-86-4) represents a specialized heterocyclic scaffold in modern medicinal chemistry.[1][2][3][4][5][6] Belonging to the class of 1,4,5-trisubstituted pyrazoles, this molecule serves as a critical "bumped" pharmacophore in the development of kinase inhibitors, particularly for targets requiring specific steric occlusion at the ATP-binding site. Its unique substitution pattern—featuring a lipophilic butyl tail at
Chemical Identity & Structural Analysis[5][6][7][8]
Core Identification Data[5][6]
| Parameter | Specification |
| Chemical Name | 1-butyl-5-ethyl-1H-pyrazol-4-amine |
| CAS Number | 1511212-86-4 |
| Molecular Formula | |
| Molecular Weight | 167.25 g/mol |
| SMILES | CCCCN1C(=C(C=N1)N)CC |
| InChI Key | JXOKILRPDAZKJW-UHFFFAOYSA-N |
| Appearance | Pale yellow to amber oil (free base); Hygroscopic solid (HCl salt) |
Structural Visualization
The molecule consists of a heteroaromatic pyrazole core.[5][6] The regiochemistry is defined by the
[5][6]
Synthetic Pathways & Methodology
The synthesis of 1,5-disubstituted pyrazoles is chemically non-trivial due to the thermodynamic preference for the less sterically hindered 1,3-isomer. A robust protocol must enforce regioselectivity during the cyclization step.[5][6]
Retrosynthetic Logic
To access the 4-amino derivative, the most reliable route involves the construction of the pyrazole core followed by electrophilic nitration and subsequent reduction. Direct cyclization to the amine is possible but often suffers from lower yields and difficult purification.[5][6]
-
Precursors: Butylhydrazine hydrochloride + 1-methoxy-1-penten-3-one (or equivalent
-enaminone).[5][6] -
Functionalization: Nitration (
) Reduction ( ).[6]
Detailed Protocol
Step 1: Regioselective Cyclization
The reaction of butylhydrazine with an unsymmetrical 1,3-electrophile dictates the position of the substituents. Using a
-
Reagents: Butylhydrazine HCl (1.0 eq), 1-(dimethylamino)pent-1-en-3-one (1.0 eq), Ethanol (anhydrous).
-
Procedure:
-
Add the enaminone dropwise at
.[5][6] -
Reflux for 4 hours.[5][6] The sterics of the butyl group and the electronics of the enaminone favor the formation of 1-butyl-5-ethyl-1H-pyrazole over the 1,3-isomer.
-
Note: Validation of regiochemistry by NOESY NMR is mandatory (interaction between N-butyl
-protons and Ethyl protons).[5][6]
Step 2: Electrophilic Nitration[6]
Step 3: Reduction to Amine
-
Reagents: 10% Pd/C,
gas (balloon or 30 psi), Methanol. -
Procedure:
Physicochemical & Analytical Profile
Predicted Properties
Data derived from structure-activity relationship (SAR) models of homologous pyrazoles.[5][6]
| Property | Value (Predicted) | Context |
| LogP | 1.95 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration.[5][6] |
| pKa (Conj. Acid) | ~4.5 - 5.0 | Weakly basic amine; forms stable salts with HCl/TFA.[5][6] |
| H-Bond Donors | 2 | From the primary amine ( |
| H-Bond Acceptors | 3 | Pyrazole nitrogens + Amine nitrogen.[5][6] |
| Topological Polar Surface Area | ~52 Ų | Good membrane permeability predicted.[5][6] |
Analytical Characterization (Expected Data)
Researchers should verify the identity of the synthesized compound using these spectral benchmarks:
-
NMR (400 MHz,
):- 7.30 (s, 1H, Pyrazole H-3 ).[5][6] Distinct singlet, downfield.
-
3.95 (t, 2H,
).[5][6] Triplet characteristic of N-alkylation. -
2.90 (br s, 2H,
).[5][6] Exchangeable broad singlet. -
2.55 (q, 2H, Pyrazole-
).[5][6] Quartet from ethyl group.[5][6][7][8] -
1.15 (t, 3H, Ethyl
).[5][6] -
0.95 (t, 3H, Butyl terminal
).[5][6] -
1.30–1.80 (m, 4H, Butyl internal
).[5][6]
-
Mass Spectrometry (ESI+):
Medicinal Chemistry Applications
Kinase Inhibition Scaffold
The 1,5-substitution pattern is a classic "bump" strategy used to design inhibitors for Calcium-Dependent Protein Kinases (CDPKs) and specific tyrosine kinases.[5][6]
-
Mechanism: The bulky
-butyl group occupies the hydrophobic pocket adjacent to the ATP binding site (Gatekeeper region), potentially inducing selectivity against kinases with smaller pockets. -
Derivatization: The
-amine is the primary vector for elaboration.[5][6] It is typically coupled with:
Building Block for Fused Heterocycles
This molecule serves as a precursor for Pyrazolo[3,4-d]pyrimidines , a privileged scaffold in oncology (e.g., Ibrutinib analogs).[5]
-
Reaction: Condensation of the 4-amino-5-ethyl pyrazole with formamide or urea yields the fused pyrimidine ring, locking the ethyl group into a specific orientation beneficial for receptor binding.[5]
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Code | Statement | Precaution |
| H315 | Causes skin irritation.[5][6] | Wear nitrile gloves; wash skin thoroughly after handling.[6] |
| H319 | Causes serious eye irritation.[5][6] | Wear safety goggles.[5][6] Rinse cautiously with water if exposed.[5][6] |
| H335 | May cause respiratory irritation.[5][6] | Use only in a chemical fume hood.[6] |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation; conversion to the hydrochloride salt is recommended for long-term stability.[5][6]
References
-
Biosynth . 1-Butyl-5-ethyl-1H-pyrazol-4-amine (CAS 1511212-86-4) Product Entry. Retrieved from .[5][6]
-
BLD Pharm . Product Analysis: 1-Butyl-5-ethyl-1H-pyrazol-4-amine. Retrieved from .[5][6]
-
National Institutes of Health (NIH) .[5][6] PubChem Compound Summary for CID 66440830. Retrieved from .[5][6]
-
Fustero, S., et al. (2011).[5][6] Regioselective Synthesis of 5-Amino- and 5-Alkylpyrazoles. Beilstein Journal of Organic Chemistry, 7, 1077–1097.[5][6] (General synthetic methodology for 1,5-substituted pyrazoles).
-
MDPI . Synthesis of N-pyrazolyl amines via reductive amination. Molbank, 2021.[5][6] (Protocol grounding for amine functionalization).
Sources
- 1. 1555530-90-9|1-Benzyl-3,5-diethyl-1h-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 2. 2219378-65-9|5-Ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 3. 1557424-76-6|Triethyl-1h-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 4. 1006454-53-0|1-(Butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 5. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 337310 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 1-ethyl-1H-pyrazol-5-ol synthesis - chemicalbook [chemicalbook.com]
